2-Oxopropane sulfonate
CAS No.: 29650-95-1
Cat. No.: VC14290345
Molecular Formula: C3H5O4S-
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29650-95-1 |
|---|---|
| Molecular Formula | C3H5O4S- |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 2-oxopropane-1-sulfonate |
| Standard InChI | InChI=1S/C3H6O4S/c1-3(4)2-8(5,6)7/h2H2,1H3,(H,5,6,7)/p-1 |
| Standard InChI Key | ZYKVCFGIFGTEPR-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)CS(=O)(=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Oxopropane sulfonate (IUPAC name: 2-oxopropane-1-sulfonate) consists of a three-carbon chain with a sulfonate group () at the first carbon and a ketone group () at the second carbon. This arrangement confers both hydrophilic (sulfonate) and moderately hydrophobic (alkyl chain) properties, making it amphiphilic. The canonical SMILES representation is , and its InChIKey is KNEVSMIINCEXKB-UHFFFAOYSA-N .
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 137.13 g/mol | PubChem |
| Exact Mass | 136.991 g/mol | PubChem |
| PSA (Polar Surface Area) | 82.65 Ų | PubChem |
| LogP (Partition Coefficient) | 0.20 | PubChem |
The compound’s low LogP value indicates moderate hydrophilicity, while its polar surface area suggests strong hydrogen-bonding potential, critical for interactions in aqueous environments .
Synthesis and Industrial Production
Synthetic Routes
Applications in Surfactants and Materials Science
Surfactant Design
2-Oxopropane sulfonate’s amphiphilic nature makes it a key component in anionic surfactants. By introducing ethyleneoxy (EO) or propyleneoxy (PO) groups, researchers tailor hydrophile-lipophile balance (HLB) values for specific applications:
| Surfactant Type | HLB Range | Application |
|---|---|---|
| EO-Modified Sulfonate | 12–18 | Detergents, Emulsifiers |
| PO-Modified Sulfonate | 8–12 | Industrial Cleaners |
These surfactants exhibit enhanced solubility in hard water and stability under acidic conditions compared to carboxylate-based analogs .
Functional Materials
The compound’s sulfonate group facilitates ionic interactions in polymer matrices, enabling its use in:
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Ion-Exchange Resins: Sulfonate groups bind cations, making them effective in water softening.
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Conductive Polymers: Enhanced ion mobility improves electrical conductivity in polyaniline derivatives.
Biological Interactions and Toxicity
Metabolic Pathways
Sulfonates may interfere with sulfur metabolism by competing with endogenous sulfated compounds (e.g., heparan sulfate). This interaction could alter glycosaminoglycan synthesis, impacting extracellular matrix integrity .
Comparison with Structural Analogs
Sulfonate vs. Sulfonyl Fluoride
2-Oxopropane sulfonate differs from its sulfonyl fluoride counterpart (CAS 1888879-29-5) in reactivity and stability:
| Property | 2-Oxopropane Sulfonate | Sulfonyl Fluoride |
|---|---|---|
| Hydrolysis Resistance | Moderate | High (Resists hydrolysis) |
| Reactivity | Nucleophilic substitutions | Electrophilic (SuFEx) |
| Applications | Surfactants, Polymers | Covalent probes, Inhibitors |
The sulfonate’s ionic nature enhances water solubility, whereas sulfonyl fluorides are prized for covalent bonding in chemical biology .
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